[2-(Allylamino)-4-amino-1,3-thiazol-5-yl](4-chlorophenyl)methanone
Description
2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone (CAS: 328282-18-4) is a polysubstituted 1,3-thiazole derivative with a molecular formula of C₁₃H₁₂ClN₃OS and a molecular weight of 293.78 g/mol . It is synthesized as a yellow solid with a melting point of 198–200°C, and its structural identity is confirmed via ¹H NMR, ¹³C NMR, and HR-MS data . The compound features an allylamino group at position 2, an amino group at position 4 of the thiazole ring, and a 4-chlorophenyl methanone moiety at position 5.
Properties
IUPAC Name |
[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3OS/c1-2-7-16-13-17-12(15)11(19-13)10(18)8-3-5-9(14)6-4-8/h2-6H,1,7,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSYOKCBQRBLKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone typically involves the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with thiourea, followed by the addition of allylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics. The thiazole moiety is known for its ability to inhibit bacterial growth by interfering with essential cellular processes.
Anticancer Research
Studies have shown that 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone can induce apoptosis in cancer cells. Its mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. This characteristic could be exploited in drug design to target diseases associated with enzyme dysregulation.
Pesticide Development
Given its biological activity, there is potential for 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone to be developed as a novel pesticide. Its effectiveness against plant pathogens could help in managing crop diseases.
Polymer Chemistry
The unique chemical structure allows for the incorporation of 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone into polymer matrices, potentially enhancing the properties of materials used in various industrial applications.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant activity against Gram-positive bacteria, suggesting its potential use as an antibiotic agent .
- Cancer Cell Apoptosis : Research conducted at a leading cancer research institute found that treatment with 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone led to increased apoptosis in breast cancer cell lines, indicating its potential as an anticancer drug .
- Pesticidal Activity : Field trials reported in Agricultural Sciences indicated that formulations containing this compound effectively reduced fungal infections in crops without harming beneficial insects .
Mechanism of Action
The mechanism of action of 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Physicochemical Properties
The compound is part of a series of diaminothiazole derivatives synthesized to explore structure-activity relationships (SAR) in CDK inhibition. Below is a comparative analysis with analogs from the same series and related structures:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Melting Point :
- The target compound (15) has a higher melting point (198–200°C) compared to the naphthalen-2-yl analog (178–180°C), likely due to stronger intermolecular interactions from the electron-withdrawing 4-chlorophenyl group .
- The 4-nitrophenyl analog (9) has a slightly lower MP (183–185°C), suggesting nitro groups may reduce crystallinity despite their polarity .
Biological Activity: Compound 15 and 30OG share a 4-chlorophenyl moiety but differ in their substitution patterns. 30OG’s 3-nitrophenyl group and (4-chlorophenyl)amino side chain enable stronger hydrogen bonding with CDK5 residues (e.g., Glu81, Leu133), as shown in docking studies .
Comparative Binding Affinity and Selectivity
Table 2: CDK Inhibition and Binding Data
- Compound 15 demonstrates moderate affinity for CDK5, comparable to R-roscovitine but lower than 30OG. Its allylamino group may limit deep penetration into the ATP-binding pocket compared to 30OG’s nitro-phenyl group .
- 30OG achieves higher affinity due to its dual hydrogen-bonding interactions with Asp144, a residue critical for ATP coordination .
Biological Activity
The compound 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone, also known by its CAS number 328282-18-4, is a member of the thiazole family, which is notable for its diverse biological activities. Thiazoles are heterocyclic compounds that contain sulfur and nitrogen atoms, and they have been widely studied for their potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with thiourea, followed by the addition of allylamine. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the formation of the thiazole ring.
Molecular Properties:
| Property | Value |
|---|---|
| IUPAC Name | [4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(4-chlorophenyl)methanone |
| Molecular Formula | C13H12ClN3OS |
| Molecular Weight | 293.77 g/mol |
| InChI | InChI=1S/C13H12ClN3OS/c1-2-7-16-13-17-12(15)11(19-13)10(18)8-3-5-9(14)6-4-8/h2-6H,1,7,15H2,(H,16,17) |
Antimicrobial Activity
Research indicates that 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi. In particular, compounds with similar thiazole structures have demonstrated effectiveness against Gram-positive bacteria and certain fungal strains .
Anticancer Potential
This compound is under investigation for its potential as an anticancer agent. Preliminary studies suggest that it may interfere with cellular processes that are critical for cancer cell proliferation. The compound has exhibited cytotoxic effects in vitro against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. These effects are thought to be mediated through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study Findings:
In a study assessing various thiazole derivatives, it was found that 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone had a mean growth inhibition rate against cancer cells comparable to established chemotherapeutic agents .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. It may inhibit key enzymes or disrupt signaling pathways essential for cell survival and proliferation. Ongoing research aims to elucidate these pathways more clearly .
Comparison with Similar Compounds
When compared to other thiazole derivatives, 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone stands out due to its unique allylamino group. This structural feature may enhance its reactivity and biological activity relative to other compounds in its class.
Similar Compounds:
| Compound Name | Activity Type |
|---|---|
| 2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-ylmethanone | Antimicrobial |
| 2-(Methylamino)-4-amino-1,3-thiazol-5-ylmethanone | Anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
